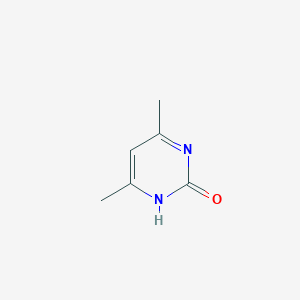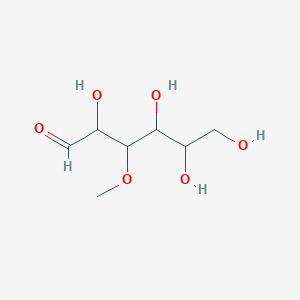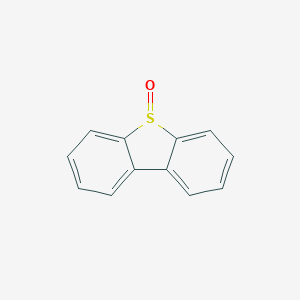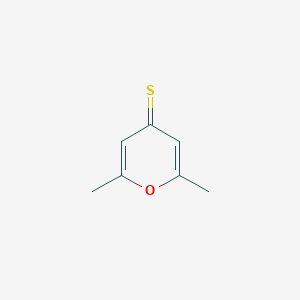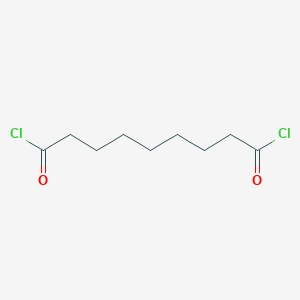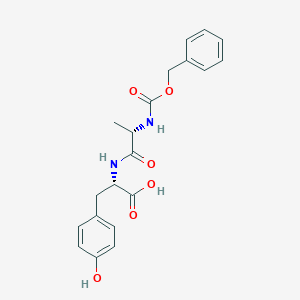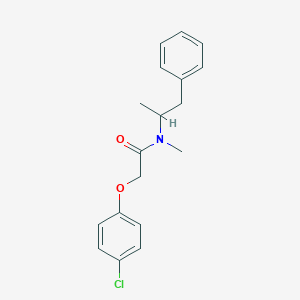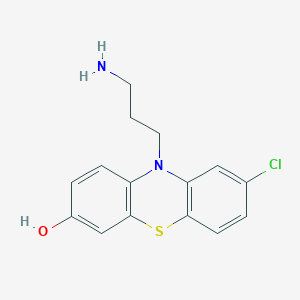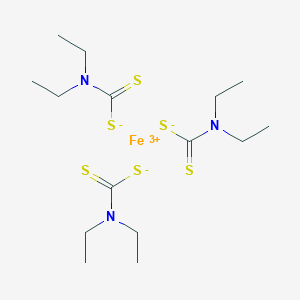
Iron, tris(diethyldithiocarbamato)-
説明
Synthesis Analysis
The synthesis of tris(diethyldithiocarbamato) iron involves the reaction of iron salts with diethyldithiocarbamate anions. A related synthesis process for cobalt(III) complexes, involving sodium diethyldithiocarbamate and cobaltous chloride, demonstrates the general approach for synthesizing these types of complexes, which is characterized by magnetic susceptibility, IR and NMR spectroscopy, and cyclic voltammetry (Eagle et al., 1999).
Molecular Structure Analysis
Mössbauer spectroscopy has been used to study the quadruple interaction in tris(N, N'-diethyldithiocarbamate) iron(II), revealing a trigonal compression of the Fe(II)S6 chromophore and providing insights into the structure and electronic configuration of the iron centers in these complexes (Dockum & Reiff, 1979).
Chemical Reactions and Properties
Tris(diethyldithiocarbamato) iron complexes undergo various chemical reactions, including thermal decomposition to iron sulfide, as evidenced by thermogravimetric analysis and the use of these complexes as precursors in chemical vapor deposition processes to deposit iron sulfide thin films (Mlowe et al., 2016).
Physical Properties Analysis
The crystal and molecular structures of these complexes have been extensively studied, revealing details about their coordination geometry, bond lengths, and overall structure. For example, the crystal structure analysis of monochlorobis(diethyldithiocarbamato)iron(III) shows a square pyramidal configuration around the iron atom, highlighting the diverse structural possibilities within this class of compounds (Hoskins & White, 1970).
科学的研究の応用
Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET)
- Field : Medical Imaging
- Application Summary : The compound has been used in the synergistic application of MRI and PET .
- Methods and Procedures : This was achieved with radio-labelled copper dithiocarbamate bonded to iron trioxide .
- Results and Outcomes : This dual modality imaging was possible due to the accumulation of this dithiocarbamate compound in the lymph nodes without translocation .
Detection of Nitric Oxide
- Field : Chemical Analysis
- Application Summary : Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to give Fe(dtc)2NO. This efficient chemical trapping reaction provides a means to detect NO .
- Methods and Procedures : The compound reacts with nitric oxide to form a new compound, Fe(dtc)2NO .
- Results and Outcomes : This reaction is used as an efficient chemical trapping reaction, providing a means to detect nitric oxide .
Synthesis of Other Compounds
- Field : Industrial Chemistry
- Application Summary : The complexes have been used to synthesize other useful compounds .
- Methods and Procedures : The specific methods and procedures can vary depending on the compounds being synthesized .
- Results and Outcomes : The outcome is the successful synthesis of other useful compounds .
Oxidation Reactions
- Field : Industrial Chemistry
- Application Summary : Iron tris(diethyldithiocarbamato) can oxidize at relatively mild potentials to give isolable iron (IV) derivatives .
- Methods and Procedures : The oxidation process involves the strongly donating properties of dithiocarbamate ligands .
- Results and Outcomes : The outcome is the formation of isolable iron (IV) derivatives .
Preparation of Coordination Compounds
- Field : Materials Chemistry
- Application Summary : The compound can be used in the preparation of coordination compounds .
- Methods and Procedures : The specific methods and procedures can vary depending on the compounds being synthesized .
- Results and Outcomes : The outcome is the successful synthesis of coordination compounds .
Manufacturing of LEDs
- Field : Electronics
- Application Summary : Iron (III) Diethyldithiocarbamate is used in the manufacturing of LEDs .
- Methods and Procedures : The specific methods and procedures can vary depending on the type of LED being manufactured .
- Results and Outcomes : The outcome is the successful production of LEDs .
Spin Crossover Studies
- Field : Physical Chemistry
- Application Summary : The phenomenon of spin crossover (SCO) was first reported in 1931 for the tris(N,N-dialkyldithiocarbamatoiron (III) complexes .
- Methods and Procedures : The magnetism of these complexes are sensitive to the nature of the amine substituents as well as to temperature .
- Results and Outcomes : This behavior is consistent with an equilibrium between two or more spin states .
Herbicide Production
- Field : Agriculture
- Application Summary : Iron tris(dimethyldithiocarbamate) is the herbicide ferbam, which is poisonous .
- Methods and Procedures : The specific methods and procedures can vary depending on the type of herbicide being manufactured .
- Results and Outcomes : The outcome is the successful production of herbicides .
Preparation of Dithiocarbamate Salts
- Field : Industrial Chemistry
- Application Summary : Dithiocarbamate salts are easily synthesized .
- Methods and Procedures : Many primary and secondary amines react with carbon disulfide and sodium hydroxide to form dithiocarbamate salts .
- Results and Outcomes : The outcome is the successful synthesis of dithiocarbamate salts .
将来の方向性
特性
IUPAC Name |
N,N-diethylcarbamodithioate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCJVLKOFIRMS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FeN3S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161134 | |
| Record name | Iron, tris(diethyldithiocarbamato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, tris(diethyldithiocarbamato)- | |
CAS RN |
13963-59-2 | |
| Record name | Iron diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13963-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(III) diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, tris(diethyldithiocarbamato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(diethyldithiocarbamato-S,S')iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron(III) diethyldithiocarbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2Y3B3BSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



